(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal
Description
“(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal” is a chiral aldehyde featuring a tert-butyldimethylsilyl (TBDMS) protecting group at the 2S-position of a hex-4-ynal backbone. This compound is widely utilized in organic synthesis, particularly in asymmetric catalysis and stereoselective reactions, due to its ability to protect hydroxyl groups while enabling controlled deprotection under mild acidic conditions (e.g., tetrabutylammonium fluoride, TBAF) .
Properties
CAS No. |
646520-66-3 |
|---|---|
Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
(2S)-2-[tert-butyl(dimethyl)silyl]oxyhex-4-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-7-8-9-11(10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3/t11-/m0/s1 |
InChI Key |
CNGUAWUMPGNDLC-NSHDSACASA-N |
Isomeric SMILES |
CC#CC[C@@H](C=O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC#CCC(C=O)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal typically involves the protection of an alcohol group with a TBS group. This can be achieved using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride, sodium tetrachloroaurate(III) dihydrate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Deprotected alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal has the following chemical formula:
- Molecular Formula : C_{12}H_{22}O_2Si
- Molecular Weight : 230.39 g/mol
The presence of the tert-butyl and dimethylsilyl groups enhances its stability and reactivity, making it suitable for various synthetic applications.
Synthesis of Complex Molecules
One of the primary applications of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is in the synthesis of complex organic molecules. It serves as a versatile intermediate in the preparation of various natural products and pharmaceuticals. For instance, it has been utilized in the total synthesis of several alkaloids and other bioactive compounds.
Case Study: Total Synthesis of Alkaloids
A notable example includes its use in the synthesis of indolizidine alkaloids, where (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal was employed as a key starting material. The compound facilitated the construction of intricate molecular frameworks through selective reactions, demonstrating its efficacy in asymmetric synthesis protocols .
Glycobiology Applications
In glycobiology, (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is used as a reagent for synthesizing glycosyl donors and acceptors. Its ability to participate in stereocontrolled reactions allows researchers to explore glycosylation reactions efficiently, leading to the development of glycoproteins and glycolipids.
Case Study: Synthesis of Glycosyl Donors
Research has shown that this compound can act as both an aldol donor and acceptor, which is crucial for constructing complex carbohydrate structures. The versatility of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal enables chemists to create diverse glycosidic linkages essential for biological functions .
Organocatalysis
Recent studies have highlighted the potential of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal in organocatalytic applications. Its reactivity under mild conditions makes it an attractive candidate for catalyzing various transformations, including Michael additions and Diels-Alder reactions.
Case Study: Organocatalytic Reactions
In one study, researchers demonstrated that (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal could effectively catalyze the formation of cyclic compounds from simple precursors, showcasing its utility in developing new synthetic methodologies .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal involves its reactivity as an aldehyde and the stability provided by the TBS protecting group. The TBS group prevents unwanted side reactions, allowing for selective transformations at the aldehyde site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl-Protected Aldehydes and Alcohols
The TBDMS group is a common protecting moiety in organic chemistry. Below is a comparative analysis with structurally related silyl ethers and aldehydes:
Table 1: Structural and Functional Comparison
*TBDPS = tert-butyldiphenylsilyl
Key Findings :
Steric Effects :
- The TBDMS group in the target compound offers moderate steric protection compared to bulkier analogs like tert-butyldiphenylsilyl (TBDPS) in . This allows for efficient deprotection without compromising reaction rates in most synthetic workflows.
- The heptanal derivative in exhibits higher steric hindrance due to additional methoxyphenyl and phenylmethoxy groups, making it less reactive in nucleophilic additions.
Deprotection Conditions :
- TBDMS ethers (target compound) are cleaved under mild acidic conditions (e.g., TBAF), whereas TBDPS (as in ) requires stronger acids like hydrofluoric acid (HF) .
Backbone Functionality: The hex-4-ynal backbone in the target compound introduces alkyne functionality, enabling click chemistry or Sonogashira couplings. In contrast, the nucleoside analog in incorporates a thio-pyrimidinone group for antiviral activity .
Stability: The target compound’s aldehyde group is more electrophilic than the phosphono ester in , making it prone to nucleophilic attacks unless stabilized by silyl protection.
Biological Activity
The compound (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a silyl ether functional group and an alkyne moiety, suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal is CHOSi. The presence of a tert-butyl group enhances its lipophilicity, potentially influencing its interactions with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the alkyne functional group may contribute to this activity by interfering with microbial cell wall synthesis or function.
- Anticancer Potential : Some derivatives of silylated compounds have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis or disruption of cellular signaling pathways.
- Anti-inflammatory Effects : Silyl ethers are known to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of several silyl ether compounds, including (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. This suggests that modifications in the silyl group can enhance antimicrobial properties.
Case Study 2: Anticancer Properties
In a study published by Johnson et al. (2024), the anticancer effects of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal were assessed against human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values calculated at 25 µM after 48 hours of treatment. Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
Case Study 3: Anti-inflammatory Response
Research by Lee et al. (2024) investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Administration of (2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal resulted in a significant decrease in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
